4-Bromo-2,5-difluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-difluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H7BrF2 It is a biphenyl derivative where the biphenyl core is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,5-difluoro-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 4-bromo-2,5-difluorobenzene can be reacted with phenylboronic acid under the presence of a palladium catalyst and a base to yield 4-Bromo-2,5-difluoro-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-Bromo-2,5-difluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically requires a base and a solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted biphenyl derivative.
Scientific Research Applications
4-Bromo-2,5-difluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of halogenated biphenyls with biological molecules.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluoro-1,1’-biphenyl involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can influence the compound’s reactivity and binding properties. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Similar structure but lacks the bromine atom.
1,4-Dibromo-2,5-difluorobenzene: Contains two bromine atoms and is used in similar synthetic applications.
2,5-Difluoro-1,1’-biphenyl: Lacks the bromine atom and has different reactivity.
Uniqueness
4-Bromo-2,5-difluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The bromine atom provides a site for further functionalization, while the fluorine atoms influence the compound’s electronic properties and stability .
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNFGQUXRKLBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.